Tirbanibulin

Description

This compound (KX-O1 or KX2–391) is a dual inhibitor of Src Kinase and tubulin. On December 14, 2020, this compound was approved by the FDA for the topical treatment of actinic keratosis on the face or scalp. It is marketed under the brand name Klisyri. Actinic keratosis is a chronic condition characterized by lesions, which can potentially transform into invasive squamous cell carcinoma with a risk of 1% over 10 years. This compound blocks the molecular pathways that promote the proliferation, survival, and metastasis of malignant cells. This compound exhibits antitumour effects in vitro and in vivo and has been investigated for its antitumor efficacy in the management of various cancers, such as prostate cancer and breast cancer.

This compound is a Microtubule Inhibitor. The physiologic effect of this compound is by means of Microtubule Inhibition.

This compound is an orally bioavailable small molecule Src kinase inhibitor with potential antineoplastic activity. Unlike other Src kinase inhibitors which bind to the ATP-binding site, this compound specifically binds to the peptide substrate binding site of Src kinase; inhibition of kinase activity may result in the inhibition of primary tumor growth and the suppression of metastasis. Src tyrosine kinases are upregulated in many tumor cells and play important roles in tumor cell proliferation and metastasis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for actinic keratosis and has 5 investigational indications.

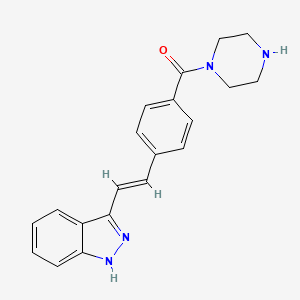

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNGUWOZPQBXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237862 | |

| Record name | Tirbanibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897016-82-9 | |

| Record name | Tirbanibulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897016829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirbanibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirbanibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[4-[2-(4-morpholinyl)ethoxy]phenyl]-N-(phenylmethyl)-2-pyridineacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRBANIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V9848RS5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tirbanibulin Src kinase signaling pathway inhibition

An In-Depth Technical Guide to Tirbanibulin's Inhibition of the Src Kinase Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class topical drug approved for the treatment of actinic keratosis (AK) of the face or scalp.[1][2] Its therapeutic effect is derived from a novel dual mechanism of action that uniquely combines the inhibition of tubulin polymerization with the disruption of Src kinase signaling.[3][4] This dual-front approach leads to cell cycle arrest, induction of apoptosis in hyperproliferating keratinocytes, and disruption of key oncogenic signaling pathways.[5][6] This whitepaper provides a detailed examination of this compound's molecular mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach

This compound exerts its potent anti-proliferative effects through two primary, interconnected mechanisms: the disruption of microtubule dynamics and the inhibition of the Src kinase signaling cascade.[7]

Inhibition of Tubulin Polymerization

The foundational mechanism of this compound's action is its role as a microtubule destabilizer.[1][8] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cellular cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5]

This compound binds reversibly to the colchicine-binding site on β-tubulin, although some evidence may suggest a novel binding site on the αβ-tubulin heterodimer.[5][7][9] This binding prevents the polymerization of tubulin dimers into microtubules.[5] The reversibility of this binding is thought to contribute to this compound's favorable safety profile and lower cytotoxicity compared to other tubulin-binding agents.[5][8]

The consequences of microtubule network disruption are profound:

-

G2/M Cell Cycle Arrest: By preventing the formation of a functional mitotic spindle, this compound halts the cell cycle at the G2/M phase, effectively stopping the proliferation of rapidly dividing cells like those found in AK lesions.[4][5][10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through both the intrinsic and extrinsic pathways.[5][11] This is evidenced by the collapse of the mitochondrial membrane potential, hyperphosphorylation of Bcl-2, and the activation of caspases 3, 8, and 9, leading to Poly (ADP-ribose) polymerase (PARP) cleavage.[5][11][12][13]

-

p53 Upregulation: Treatment with microtubule-targeting agents, including this compound, has been shown to cause the accumulation of the tumor suppressor p53 in the nucleus, further promoting apoptosis.[5][6]

Figure 1: this compound's inhibition of tubulin polymerization.

Inhibition of Src Kinase Signaling

In addition to its effects on the cytoskeleton, this compound is a potent inhibitor of Src family kinases (SFKs).[5][10] Src is a non-receptor tyrosine kinase that functions as a key signaling node, regulating a multitude of cellular processes including proliferation, survival, migration, and angiogenesis.[3][4] Its expression and activity are frequently upregulated in hyperproliferative skin lesions and various cancers.[3]

This compound acts as a non-ATP competitive inhibitor, binding to the peptide-substrate binding site of Src, which is distinct from the ATP-binding pocket targeted by many other kinase inhibitors.[3][14][15] This unique binding mode contributes to its selectivity.

The inhibition of Src signaling by this compound is believed to occur through two interrelated mechanisms:

-

Direct Inhibition: Binding directly to the Src substrate site, blocking downstream phosphorylation events.[3]

-

Indirect Inhibition: The disruption of the microtubule network interferes with the intracellular trafficking and localization of Src and its associated signaling partners (e.g., FAK, Rho), thereby downregulating the entire pathway.[5][11][12]

Inhibition of the Src pathway leads to the downregulation of key downstream effectors, resulting in reduced cell proliferation, survival, and migration.[5]

Figure 2: this compound's dual inhibition of the Src kinase pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical In Vitro Efficacy of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound against various targets and cell lines.

| Target / Cell Line | Assay Type | IC50 / GI50 Value | Reference(s) |

| Kinase Activity | |||

| Src Kinase | Kinase Assay | ~25 nM (in absence of plasma) | [3] |

| Src Kinase | Kinase Assay | ~100 nM (in presence of plasma) | [3] |

| Cellular Proliferation | |||

| HeLa (Cervical Cancer) | CCK-8 Assay | 44 nM | |

| Melanoma Cell Lines | Proliferation Assay | ≤50 nM | [6] |

| Huh7 (Hepatocellular Carcinoma) | Proliferation Assay | 9 nM | [15] |

| PLC/PRF/5 (Hepatocellular Carcinoma) | Proliferation Assay | 13 nM | [15] |

| Hep3B (Hepatocellular Carcinoma) | Proliferation Assay | 26 nM | [15] |

| HepG2 (Hepatocellular Carcinoma) | Proliferation Assay | 60 nM | [15] |

Table 2: Clinical Efficacy of this compound 1% Ointment in Actinic Keratosis (Day 57)

This table presents the primary efficacy endpoints from pivotal clinical trials involving the topical application of this compound 1% ointment once daily for 5 consecutive days.

| Study / Trial | Endpoint | This compound Group | Vehicle Group | P-value | Reference(s) |

| Phase III (Pooled) | Complete (100%) Clearance | 49% | 9% | <0.001 | [16][17] |

| Phase III (Trial 1) | Complete (100%) Clearance | 44% | 5% | <0.001 | [5][18] |

| Partial (≥75%) Clearance | 68% | 16% | <0.0001 | [5] | |

| Phase III (Trial 2) | Complete (100%) Clearance | 54% | 13% | <0.001 | [5][18] |

| Partial (≥75%) Clearance | 76% | 20% | <0.0001 | [5] | |

| Phase II (5-day regimen) | Complete (100%) Clearance | 43% | N/A | N/A | [6][17] |

Note: At the 1-year follow-up, an estimated 47% of patients who had achieved a complete response to this compound experienced a recurrence of lesions.[5][18]

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay

Objective: To measure the effect of this compound on the in vitro polymerization of tubulin.

Methodology:

-

Purified tubulin is suspended in a general tubulin buffer.

-

The test compound (this compound at various concentrations), a positive control (e.g., paclitaxel for polymerization, nocodazole for depolymerization), and a vehicle control are added to separate reaction mixtures.

-

Tubulin polymerization is initiated by incubating the mixtures at 37°C.

-

The change in optical density (absorbance) is monitored over time at 340 nm using a spectrophotometer. An increase in absorbance indicates polymerization.[5][19][20]

-

Data are plotted as absorbance versus time to visualize the rate and extent of polymerization.

Cell Proliferation (CCK-8) Assay

Objective: To determine the anti-proliferative activity of this compound and calculate its GI50 value.

Methodology:

-

Cells (e.g., HeLa, A431) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 48-72 hours).

-

Following treatment, a Cell Counting Kit-8 (CCK-8) solution, which contains WST-8, is added to each well.

-

The plates are incubated for 1-4 hours. Viable cells reduce the WST-8 tetrazolium salt to a colored formazan product.

-

The absorbance is measured at 450 nm. The amount of formazan dye generated is directly proportional to the number of living cells.[19]

-

GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Cell Cycle Analysis via Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cells are seeded and treated with this compound or vehicle for a defined period (e.g., 24-48 hours).

-

After treatment, both adherent and floating cells are collected and washed with PBS.

-

Cells are fixed using cold 70% ethanol while vortexing gently and stored at -20°C for at least 12 hours.[19]

-

The fixed cells are then washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified based on fluorescence intensity.

Figure 3: A generalized workflow for in vitro this compound studies.

Western Blot Assay for Src Phosphorylation

Objective: To investigate the effect of this compound on the Src signaling pathway by measuring the levels of phosphorylated Src (p-Src).

Methodology:

-

Cells are cultured and treated with various concentrations of this compound for specific time intervals.

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Src (p-Src).

-

A separate blot or a stripped and re-probed blot is incubated with an antibody for total Src and a loading control (e.g., GAPDH or β-actin).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-Src band relative to total Src or the loading control is quantified.[19]

Conclusion

This compound represents a significant advancement in topical dermatological therapy, distinguished by its novel, dual-action mechanism. By concurrently inhibiting tubulin polymerization and disrupting Src kinase signaling, it effectively induces cell cycle arrest and apoptosis in the hyperproliferating cells characteristic of actinic keratosis.[5] The reversible nature of its tubulin binding may contribute to its favorable tolerability and safety profile observed in large-scale clinical trials.[5][8] The comprehensive data presented in this guide underscore the potent and targeted anti-proliferative activity of this compound, providing a robust foundation for its clinical use and for future research into its potential applications in other proliferative disorders.

References

- 1. This compound 1% Ointment: The Mechanism of Action of a Novel Topical Therapy for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. altmeyers.org [altmeyers.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound 1% Ointment for Actinic Keratosis: Results from a Real-Life Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. researchgate.net [researchgate.net]

- 17. 1% this compound Ointment for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase 3 Trials of this compound Ointment for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of this compound derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Discovery and synthesis of Tirbanibulin (KX2-391)

An In-depth Technical Guide to the Discovery and Synthesis of Tirbanibulin (KX2-391)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly KX2-391), marketed as Klisyri®, is a first-in-class topical medication approved by the FDA in December 2020 for the treatment of actinic keratosis (AK) on the face or scalp.[1][2] It represents a significant advancement in dermatology with its novel dual mechanism of action and short treatment duration.[3][4] this compound is a synthetic, small-molecule inhibitor that uniquely targets both Src kinase signaling and tubulin polymerization, leading to potent anti-proliferative and pro-apoptotic effects on the atypical keratinocytes characteristic of AK.[1][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The development of this compound stemmed from a rational drug design strategy aimed at creating a highly selective protein tyrosine kinase inhibitor.[7][8] Unlike most kinase inhibitors that compete with ATP at its highly conserved binding site, the discovery program for this compound focused on targeting the more structurally diverse peptide substrate binding site of Src kinase.[7][9][10] This approach was hypothesized to yield greater selectivity and a more favorable side-effect profile.[11]

The discovery process involved an iterative cycle of molecular modeling, chemical synthesis, and biological testing of proof-of-concept compounds.[7][8][12] This strategy led to the identification of KX2-391 as a potent, non-ATP competitive Src inhibitor.[13] Subsequent mechanism of action studies revealed a second, equally important activity: the inhibition of tubulin polymerization, classifying this compound as a dual-action agent.[7][14]

Chemical Synthesis

The synthesis of this compound (N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide) has been described in the chemical literature. A representative synthetic route is outlined below. The process involves a key Suzuki coupling reaction to form the central biaryl core, followed by elaboration of the acetamide side chain.[13]

Synthetic Scheme:

-

Ether Formation: Alkylation of a protected chloropyridine derivative with 4-bromophenol to form the corresponding ether intermediate.[13]

-

Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction between the ether intermediate and a pyridyl boronic acid to construct the core phenyl-pyridine structure.[13]

-

Side Chain Installation and Amidation: A multi-step sequence involving the substitution of a leaving group on the pyridine ring with deprotonated acetonitrile, followed by acid treatment and subsequent amidation with benzylamine at elevated temperatures to yield the final this compound product.[13]

Mechanism of Action

This compound exerts its anti-proliferative effects through a dual mechanism, targeting two distinct and critical cellular components.[1][15]

-

Src Kinase Inhibition: this compound is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src, a non-receptor tyrosine kinase.[1][5] Src kinase is a proto-oncogene that, when activated, promotes downstream signaling pathways involved in cell proliferation, migration, survival, and angiogenesis.[16][17] By blocking this site, this compound prevents the phosphorylation of Src substrates, effectively downregulating these oncogenic pathways.[5][17]

-

Tubulin Polymerization Inhibition: this compound binds reversibly to the colchicine-binding site on β-tubulin.[5][17] This action disrupts microtubule dynamics, inhibiting the formation of the mitotic spindle.[3][16] The consequence is an arrest of proliferating cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death) through mechanisms including caspase-3 stimulation and the upregulation of p53.[2][18][19] The reversibility of its binding to tubulin is thought to contribute to its favorable local tolerability profile compared to irreversible tubulin inhibitors.[5]

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity (GI₅₀)

The growth inhibitory (GI₅₀) concentrations of this compound have been determined across a range of human cancer cell lines, demonstrating potent activity at low nanomolar concentrations.

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference(s) |

| Huh7 | Hepatocellular Carcinoma | 9 | [9][20] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | [9][20] |

| HT29 | Colon Cancer | 23 | [7] |

| Hep3B | Hepatocellular Carcinoma | 26 | [9][20] |

| SYF/c-Src527F | Engineered Fibroblasts | 39 | [9][20] |

| HepG2 | Hepatocellular Carcinoma | 60 | [9][20] |

| Human Keratinocytes | Primary Cells | ≤50 | [19] |

Table 2: Clinical Pharmacokinetics (Topical Administration)

Pharmacokinetic parameters were assessed following topical application of this compound 1% ointment for 5 consecutive days. Systemic exposure is low.[21]

| Parameter | Application to Face (25 cm²) | Application to Scalp (25 cm²) | Reference(s) |

| Mean Cₘₐₓ | 0.34 ± 0.30 ng/mL | 0.18 ± 0.10 ng/mL | [1][21] |

| Mean AUC₂₄ | 5.0 ± 3.9 h x ng/mL | 3.2 ± 1.9 h x ng/mL | [1][21] |

| Median Tₘₐₓ | ~7 hours | ~7 hours | [1][21] |

| Steady State Achieved | By 72 hours | By 72 hours | [1][21] |

| Plasma Protein Binding | 88% | 88% | [1] |

| Half-life | ~4 hours | ~4 hours | [1] |

Table 3: Phase III Clinical Efficacy in Actinic Keratosis (Day 57)

Two identical, randomized, double-blind, vehicle-controlled trials (Trial 1 and Trial 2) established the efficacy of this compound for AK.[22]

| Outcome | Trial 1: this compound (n=175) | Trial 1: Vehicle (n=176) | Trial 2: this compound (n=178) | Trial 2: Vehicle (n=173) | Reference(s) |

| Complete Clearance (100%) | 44% | 5% | 54% | 13% | [22][23][24] |

| Partial Clearance (≥75%) | 68% | 16% | 76% | 20% | [22] |

| Recurrence at 1 Year | 47% (of those with complete clearance) | N/A | 47% (of those with complete clearance) | N/A | [23][25] |

Key Experimental Protocols

Cell Proliferation / Growth Inhibition (GI₅₀) Assay

-

Cell Culture: Human cancer cell lines (e.g., Huh7, HT29) are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a plate reader.

-

Data Analysis: The absorbance data is normalized to the vehicle control. The GI₅₀ value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9][20]

Tubulin Polymerization Assay

-

Reaction Mixture: Purified bovine tubulin protein is prepared in a polymerization buffer (e.g., G-PEM buffer with GTP) and kept on ice to prevent spontaneous polymerization.

-

Compound Addition: Test compounds (this compound, positive control like paclitaxel, negative control like DMSO) are added to the reaction mixture in a 96-well plate.[11]

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The temperature increase induces tubulin polymerization into microtubules.

-

Monitoring: The assembly of microtubules is monitored by measuring the change in optical density (absorbance) at 340 nm over time (e.g., every 30 seconds for 60 minutes).[11]

-

Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. Inhibition is observed as a reduction in the polymerization rate and/or the final plateau of the absorbance curve compared to the vehicle control.

Phase III Clinical Trial Protocol for Actinic Keratosis

-

Study Design: Two identically designed, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies were conducted.[22]

-

Patient Population: Adult patients with four to eight clinically typical, visible, and discrete AK lesions within a contiguous 25 cm² treatment area on the face or scalp.[22]

-

Randomization: Patients were randomized in a 1:1 ratio to receive either this compound 1% ointment or a matching vehicle ointment.[24]

-

Treatment Regimen: Patients self-applied the assigned ointment to the entire 25 cm² treatment field once daily for five consecutive days.[22][24]

-

Primary Endpoint: The primary efficacy endpoint was the percentage of patients with 100% clearance (complete response) of AK lesions within the treatment area at Day 57.[22]

-

Secondary Endpoint: The secondary endpoint was the percentage of patients achieving partial clearance (≥75% reduction from baseline) of AK lesions at Day 57.[22]

-

Safety and Follow-up: Local skin reactions and adverse events were monitored throughout the study. A 1-year follow-up was conducted to assess the recurrence of lesions in patients who achieved complete clearance.[22]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. This compound for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for Actinic Keratosis: Insights into the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 14. Synthesis and evaluation of this compound derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. This compound | C26H29N3O3 | CID 23635314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. altmeyers.org [altmeyers.org]

- 17. Profile of this compound for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dermnetnz.org [dermnetnz.org]

- 19. This compound Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. drugs.com [drugs.com]

- 22. Phase 3 Trials of this compound Ointment for Actinic Keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound (Klisyri) for the Treatment of Actinic Keratosis | AAFP [aafp.org]

- 24. JNCCN 360 - Advanced Skin Cancers - Topical this compound Under Study for the Treatment of Actinic Keratosis [jnccn360.org]

- 25. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

Tirbanibulin for Actinic Keratosis: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin is a first-in-class topical drug approved for the treatment of actinic keratosis (AK), a common precancerous skin lesion that can progress to squamous cell carcinoma (SCC).[1][2] This technical guide provides an in-depth overview of the preclinical research that has elucidated the mechanism of action, efficacy, and safety profile of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the foundational science behind this novel therapeutic agent. This compound's unique dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling, offers a targeted approach to eliminating the hyperproliferative, atypical keratinocytes characteristic of AK.[3]

Core Mechanism of Action

Preclinical studies have established that this compound exerts its anti-proliferative and pro-apoptotic effects through a dual mechanism of action:

-

Tubulin Polymerization Inhibition: this compound is a potent inhibitor of tubulin polymerization.[1][4] It binds to the colchicine-binding site on β-tubulin, disrupting the formation and dynamics of microtubules.[1][5] This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase and subsequently induces apoptosis in rapidly dividing cells, such as the atypical keratinocytes found in AK lesions.[1][5][6]

-

Src Kinase Signaling Disruption: this compound also disrupts the signaling of Src family kinases (SFKs), which are non-receptor tyrosine kinases often upregulated in AK and SCC.[1][5][6] While some evidence suggests an indirect effect on Src signaling secondary to microtubule disruption, other data indicates that this compound can directly bind to the peptide substrate-binding site of Src, inhibiting its activity.[1][7] The inhibition of Src signaling interferes with pathways that control cell proliferation, migration, and survival.[7]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound (GI50)

| Cell Line | Cancer Type | This compound GI50 (nM) |

| Primary Human Keratinocytes | Normal | ≤50[3] |

| Several Melanoma Cell Lines | Melanoma | ≤50[3] |

| A431 | Squamous Cell Carcinoma | 15[1] |

| N87 | Gastric Cancer | 15[1] |

| Ramos (RA1) | Non-Hodgkin's Lymphoma | 15[1] |

| RL | Non-Hodgkin's Lymphoma | 19[1] |

| Hep3B | Hepatocellular Carcinoma | 26[8] |

| Raji | Non-Hodgkin's Lymphoma | 34[1] |

| MEX-SA/Dx5 | Multi-drug Resistant Uterine Sarcoma | 34[1] |

| Caki-2 | Renal Cancer | 39[1] |

| KATO III | Gastric Cancer | 39[1] |

| 769-P | Renal Cancer | 45[1] |

| SK-MEL-28 | Melanoma | 51[1] |

| NCI/ADR-RES | Multi-drug Resistant Ovarian Cancer | 56[1] |

| HepG2 | Hepatocellular Carcinoma | 60[8] |

| SK-MEL-3 | Melanoma | 97[1] |

| H5746T | Gastric Cancer | 105[1] |

| 786-O | Renal Cancer | 378[1] |

GI50: The concentration of a drug that inhibits the growth of cells by 50%. Data obtained from various preclinical studies.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Tumor Type | Treatment | Outcome |

| Nude Mice | Triple-negative breast cancer xenografts | This compound (dosing not specified) for 4 weeks | Significantly delayed tumor growth, reduced Ki-67 staining, and increased number of apoptotic cells (TUNEL assay) compared to vehicle control.[1] |

| Nude Mice | Tumor xenografts | This compound (dosing not specified) for 40 days | Decreased tumor mass and reduced proto-oncogene SFKs activity.[1] |

Key Preclinical Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preclinical evaluation of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

-

Reagents:

-

Purified tubulin (e.g., bovine brain tubulin)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Control compounds: Nocodazole (inhibitor), Paclitaxel (promoter)

-

-

Procedure:

-

Prepare a tubulin solution in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add this compound (e.g., 1 µM and 10 µM), control compounds, or vehicle (DMSO) to the tubulin solution.[1]

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer set to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Cell Viability Assay (MTT Assay)

This assay determines the anti-proliferative effect of this compound on cultured cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Protocol:

-

Reagents:

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

-

Western Blot Analysis for Apoptosis and Src Signaling

This technique is used to detect changes in the expression and phosphorylation of proteins involved in apoptosis and Src signaling pathways following treatment with this compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Reagents:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Src, anti-phospho-Src, anti-FAK, anti-phospho-FAK, anti-GAPDH or β-actin for loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells and the assessment of its disruption by this compound.

Principle: Cells are fixed and permeabilized, and then the microtubules are labeled with a specific primary antibody against tubulin, followed by a fluorescently labeled secondary antibody. The cells are then visualized using a fluorescence microscope.

Protocol:

-

Reagents:

-

Cells grown on coverslips

-

This compound stock solution (in DMSO)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

-

Procedure:

-

Treat cells on coverslips with this compound (e.g., 100-200 nM) or vehicle for a short period (e.g., 2 hours).[1]

-

Fix the cells with the fixative solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific binding sites.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

-

Wash and mount the coverslips on microscope slides.

-

Visualize the microtubule network using a fluorescence microscope.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the preclinical experiments.

Caption: this compound's dual mechanism of action.

Caption: General workflow of preclinical research.

Conclusion

The preclinical research on this compound has robustly established its dual mechanism of action, targeting both tubulin polymerization and Src kinase signaling. This leads to cell cycle arrest and apoptosis in hyperproliferative keratinocytes, providing a strong rationale for its clinical efficacy in actinic keratosis. The in vitro and in vivo data demonstrate its potent anti-proliferative and anti-tumor effects. This in-depth technical guide serves as a comprehensive resource for understanding the fundamental preclinical science that underpins the development and clinical application of this compound for the treatment of actinic keratosis. Further research may continue to explore the full potential of this novel therapeutic agent in other dermatological and oncological indications.

References

- 1. This compound for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 1% Ointment for Actinic Keratosis: Results from a Real-Life Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Profile of this compound for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-World Efficacy of this compound in Actinic Keratosis Treatment: Expert Consensus and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Tirbanibulin In Vitro Assay Protocols for Cell Proliferation: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin is a novel, first-in-class dual inhibitor of tubulin polymerization and Src kinase signaling.[1][2] It has demonstrated potent anti-proliferative activity in various preclinical and clinical settings.[3][4] this compound's unique mechanism of action, which involves the disruption of the microtubule network and the inhibition of key signaling pathways involved in cell growth and survival, makes it a compound of significant interest in oncology and dermatology research.[1][2] Notably, this compound binds reversibly to the colchicine-binding site on β-tubulin, which may contribute to its favorable safety profile compared to other tubulin-targeting agents that bind irreversibly.[1] This document provides detailed application notes and protocols for in vitro assays to evaluate the anti-proliferative effects of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects through a dual mechanism:

-

Tubulin Polymerization Inhibition: this compound binds to β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1][3]

-

Src Kinase Inhibition: this compound also inhibits the activity of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways governing cell proliferation, survival, migration, and angiogenesis.[1][5] By inhibiting Src, this compound downregulates its downstream signaling pathways, including the FAK/STAT3 and Ras/MEK/ERK pathways.[1][5]

Data Presentation: Anti-proliferative Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound in various human cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50/GI50 (nM) | Incubation Time | Reference |

| HeLa | Cervical Cancer | CCK-8 | 44 | 48 hours | [3] |

| Huh7 | Hepatocellular Carcinoma | MTT | 9 | 3 days | [6] |

| PLC/PRF/5 | Hepatocellular Carcinoma | MTT | 13 | 3 days | [6] |

| Hep3B | Hepatocellular Carcinoma | MTT | 26 | 3 days | [6] |

| HepG2 | Hepatocellular Carcinoma | MTT | 60 | 3 days | [6] |

| Keratinocytes | Normal Human Epidermal | - | 32 | - | [4] |

Experimental Protocols

Herein, we provide detailed protocols for commonly used in vitro assays to assess the effect of this compound on cell proliferation.

Cell Proliferation Assay using MTT

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 4,000-8,000 cells/well in 190 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. Concentrations can range from 0.012 nM to 6,564 nM.[6]

-

Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[1]

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Purified tubulin (e.g., bovine brain tubulin)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

-

Temperature-controlled microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a working solution of this compound by diluting the stock in polymerization buffer. Final concentrations to test could be 1 µM and 10 µM.[1]

-

Prepare control compounds such as paclitaxel (a polymerization promoter, 10 µM) and nocodazole (a polymerization inhibitor, 10 µM).[1]

-

Prepare a tubulin solution in polymerization buffer on ice.

-

-

Reaction Setup:

-

In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compounds (this compound, controls, or vehicle).

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

-

Measurement of Polymerization:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each condition.

-

Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: this compound's dual mechanism of action.

References

- 1. This compound for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Synthesis and evaluation of this compound derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topical this compound eradication of periungual squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Attenuates Pulmonary Fibrosis by Modulating Src/STAT3 Signaling [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

Topical Tirbanibulin: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin is a novel, first-in-class microtubule inhibitor with a dual mechanism of action that also involves the disruption of Src kinase signaling.[1][2][3] It has demonstrated potent anti-proliferative and pro-apoptotic effects in both in vitro and in vivo models.[4][5] Approved for the topical treatment of actinic keratosis (AK) as a 1% ointment (Klisyri®), this compound offers a promising tool for dermatological and oncological research.[6][7] Its mechanism centers on binding to β-tubulin, which inhibits tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[4][8] Concurrently, it disrupts Src signaling pathways, which are crucial for cell proliferation, migration, and survival.[4][9]

These application notes provide detailed protocols for the preparation and evaluation of topical this compound formulations for laboratory research, enabling further investigation into its therapeutic potential.

Data Presentation

In Vitro Anti-Proliferative Activity

This compound has shown potent anti-proliferative activity across a range of human cancer cell lines. The concentration required to inhibit cell growth by 50% (GI50) is summarized below.

| Cancer Type | Cell Line | This compound GI50 (nM) |

| Renal Cancer | 769-P | 45 |

| 786-O | 378 | |

| Caki-2 | 39 | |

| ACHN | 33 | |

| Non-Hodgkin's Lymphoma | RL | 19 |

| Raji | 34 | |

| Ramos (RA1) | 15 | |

| Melanoma | SK-MEL-3 | 97 |

| SK-MEL-28 | 51 | |

| Squamous Cell Carcinoma | A431 | 15 |

| Gastric Cancer | N87 | 15 |

| SNU-1 | 6 | |

| KATO III | 39 | |

| H5746T | 105 | |

| Multi-drug Resistant | ||

| Uterine Sarcoma | MEX-SA/Dx5 | 34 |

| Ovarian Cancer | NCI/ADR-RES | 56 |

| Cervical Cancer | HeLa | 44 |

| Data compiled from multiple sources. GI50 values were determined by MTT assay.[4][10] |

Clinical Efficacy in Actinic Keratosis (Phase 3 Trials)

Clinical trials have demonstrated the efficacy of a 1% this compound ointment applied once daily for 5 days for the treatment of actinic keratosis on the face or scalp.

| Study ID | Endpoint | This compound 1% Ointment | Vehicle |

| KX01-AK-003 | Complete (100%) Clearance at Day 57 | 44% | 5% |

| Partial (≥75%) Clearance at Day 57 | 68% | 16% | |

| KX01-AK-004 | Complete (100%) Clearance at Day 57 | 54% | 13% |

| Partial (≥75%) Clearance at Day 57 | 76% | 20% | |

| Data from pooled analysis of two Phase 3 clinical trials.[4][11] |

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound exerts its anti-proliferative effects through two primary pathways: inhibition of tubulin polymerization and disruption of Src kinase signaling. This dual action leads to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the preclinical in vitro evaluation of a novel topical this compound formulation involves formulation preparation followed by a series of assays to determine its efficacy and mechanism.

Experimental Protocols

Preparation of a 1% this compound Ointment for Laboratory Use

This protocol describes the preparation of a basic topical formulation for preclinical research. Note: The commercial formulation (Klisyri®) contains propylene glycol and a specific mixture of mono- and diglycerides; this protocol provides a simplified base for research purposes. This compound is soluble in DMSO.[12]

Materials:

-

This compound (active pharmaceutical ingredient, API)

-

Propylene Glycol

-

White Petrolatum or a suitable ointment base (e.g., Aquaphor®)

-

Dimethyl Sulfoxide (DMSO, if required for initial solubilization)

-

Glass mortar and pestle or ointment mill

-

Spatula

-

Weighing scale

Procedure:

-

Calculate Quantities: For a 1% (w/w) ointment, calculate the required mass of this compound and ointment base. For example, to make 10 g of ointment, you will need 0.1 g of this compound and 9.9 g of the base.

-

Solubilization (if necessary): this compound has low aqueous solubility. If the API is in a crystalline form that is difficult to disperse, first dissolve it in a minimal amount of a suitable solvent like DMSO. For a 10 g batch, dissolving 0.1 g of this compound in 0.1-0.2 mL of DMSO may be sufficient.

-

Levigation: Transfer the calculated amount of ointment base to the glass mortar. If this compound was dissolved in DMSO, add this solution to a small portion of the base. Add the propylene glycol (a common penetration enhancer, use ~5-10% w/w) to the remaining powder or the DMSO-drug mixture. Mix thoroughly with the pestle until a smooth, uniform paste is formed. This process, known as levigation, reduces particle size and ensures even dispersion.

-

Geometric Dilution: Gradually add the remaining ointment base to the mortar in small portions (approximately equal to the amount of mixture already in the mortar). Mix thoroughly after each addition until all the base has been incorporated and the mixture is homogenous.

-

Homogenization: For larger volumes or to ensure optimal uniformity, pass the mixture through an ointment mill according to the manufacturer's instructions.

-

Packaging and Storage: Transfer the final ointment to an airtight, light-resistant container. Label clearly with the compound name, concentration, date of preparation, and storage conditions (typically room temperature, protected from light).

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

-

Cells (e.g., A431 squamous cell carcinoma, primary keratinocytes)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments, including the vehicle control. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[8]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI50/IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (absorbance).[16]

Materials:

-

Tubulin Polymerization Assay Kit (containing >99% pure bovine tubulin, GTP, and polymerization buffer).

-

This compound stock solution.

-

Positive control (e.g., Paclitaxel - promoter) and negative control (e.g., Nocodazole - inhibitor).

-

Ice bucket.

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Reagent Preparation: On ice, thaw the tubulin, GTP, and polymerization buffer (PB). Prepare a 1x PB-GTP solution.

-

Reaction Assembly: Assemble all reactions in pre-chilled 96-well plates on ice.

-

Test Compound Addition: Prepare dilutions of this compound (e.g., 1 µM and 10 µM final concentrations), paclitaxel (10 µM), and nocodazole (10 µM) in 1x PB-GTP.[16] Add 10 µL of the test compound solution to the appropriate wells.

-

Tubulin Addition: Prepare a 60 µM tubulin solution in 1x PB-GTP. Add 60 µL of this solution to each well for a final reaction volume of 70 µL.

-

Initiate Polymerization: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.

-

Measurement: Monitor the change in absorbance (turbidity) at 340 nm every 30 seconds for at least 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of this compound-treated samples to the vehicle control, paclitaxel (should increase absorbance), and nocodazole (should inhibit the increase in absorbance).

In Vitro Skin Permeation Testing (IVPT)

This protocol outlines the use of a Franz diffusion cell to assess the permeation of this compound from a topical formulation through a skin membrane.[17][18][19]

Materials:

-

Franz diffusion cells.

-

Excised human or porcine skin membrane.

-

Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).

-

1% this compound ointment.

-

Stir bars and magnetic stirrer.

-

Water bath or heating block to maintain 32°C at the skin surface.

-

Syringes and collection vials.

-

Validated analytical method (e.g., LC-MS/MS) for quantifying this compound.

Procedure:

-

Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, ensure it is dermatomed to a consistent thickness (e.g., 500-1000 µm).

-

Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Equilibration: Fill the receptor compartment with pre-warmed (37°C) receptor fluid and ensure no air bubbles are trapped beneath the skin. Allow the system to equilibrate for at least 30 minutes to achieve a skin surface temperature of 32°C.

-

Dose Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the 1% this compound ointment evenly onto the skin surface in the donor compartment.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

-

Mass Balance: At the end of the experiment (e.g., 24 hours), carefully dismantle the cell.

-

Wash the skin surface to recover unabsorbed formulation.

-

Separate the epidermis from the dermis (e.g., by heat separation).

-

Extract this compound from the donor compartment wash, epidermis, dermis, and receptor fluid samples using a suitable solvent.

-

-

Quantification: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the cumulative amount of this compound permeated over time and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve. Quantify the amount of drug retained in the different skin layers.

References

- 1. This compound Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Topical this compound, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. This compound for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of this compound for the Treatment of Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dermnetnz.org [dermnetnz.org]

- 7. This compound 1% Ointment for Actinic Keratosis: Results from a Real-Life Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-tumor effects of this compound in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-EPMC8326405 - this compound Attenuates Pulmonary Fibrosis by Modulating Src/STAT3 Signaling. - OmicsDI [omicsdi.org]

- 10. Synthesis and evaluation of this compound derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. skin.dermsquared.com [skin.dermsquared.com]

- 12. This compound | Src | Microtubule Associated | TargetMol [targetmol.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. research.monash.edu [research.monash.edu]

- 19. In vitro permeation testing for the evaluation of drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis of Src Kinase Inhibition by Tirbanibulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirbanibulin is a novel, first-in-class dual inhibitor that disrupts tubulin polymerization and Src kinase signaling.[1][2] It functions as a non-ATP competitive inhibitor of Src kinase by targeting the peptide substrate binding site.[3][4] This mechanism leads to the downregulation of Src signaling pathways, which are crucial for cell proliferation, migration, and survival in various cancer types.[1][3] Elevated Src expression and activity have been observed in actinic keratosis and squamous cell carcinoma, making it a key therapeutic target.[1] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the inhibition of Src kinase activity and its downstream signaling cascade. This document provides detailed protocols and data presentation for the Western blot analysis of this compound-mediated Src kinase inhibition.

Signaling Pathway of Src Kinase Inhibition by this compound

This compound's inhibitory action on Src kinase disrupts a key signaling pathway involved in cell growth and adhesion. By inhibiting the phosphorylation of Src, this compound subsequently reduces the phosphorylation of downstream effectors such as Focal Adhesion Kinase (FAK) and Paxillin. This cascade of inhibition ultimately affects cell cycle regulation and apoptosis.

Caption: Src signaling pathway inhibited by this compound.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on the Src signaling pathway in HeLa cells treated for 72 hours. Data is presented as the mean densitometric values normalized to a loading control (GAPDH), with the percentage of control also indicated.

Table 1: Effect of this compound on Src and Phospho-Src (p-Src) Levels

| Treatment | Src (Normalized Intensity) | % of Control (Src) | p-Src (Normalized Intensity) | % of Control (p-Src) |

| Control (DMSO) | 1.00 | 100% | 1.00 | 100% |

| This compound (20 nM) | 0.85 | 85% | 0.65 | 65% |

| This compound (35 nM) | 0.60 | 60% | 0.40 | 40% |

| This compound (50 nM) | 0.40 | 40% | 0.20 | 20% |

Table 2: Effect of this compound on Downstream Effectors

| Treatment | p-FAK (Normalized Intensity) | % of Control (p-FAK) | p-Paxillin (Normalized Intensity) | % of Control (p-Paxillin) |

| Control (DMSO) | 1.00 | 100% | 1.00 | 100% |

| This compound (20 nM) | 0.75 | 75% | 0.80 | 80% |

| This compound (35 nM) | 0.50 | 50% | 0.55 | 55% |

| This compound (50 nM) | 0.30 | 30% | 0.35 | 35% |

Note: The quantitative data presented is based on densitometric analysis from published Western blot images and represents an illustrative example of expected results.[5][6]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the inhibition of Src kinase by this compound.

Experimental Workflow

Caption: Western blot experimental workflow.

Detailed Protocol

1. Cell Culture and Treatment:

-

Cell Lines: Human cervical cancer cells (HeLa), human squamous cell carcinoma cells (A431, SCC-12), or normal human epidermal keratinocytes (NHEK) can be used.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HeLa and A431, supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 50, 80, 100 nM) or a vehicle control (DMSO) for desired time intervals (e.g., 24, 48, 72 hours).[7]

2. Protein Extraction:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

5. Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Rabbit anti-phospho-Src (Tyr416)

-

Rabbit anti-Src

-

Rabbit anti-phospho-FAK (Tyr397)

-

Rabbit anti-FAK

-

Rabbit anti-phospho-Paxillin (Tyr118)

-

Rabbit anti-Paxillin

-

Mouse anti-GAPDH (loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

-

Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

-

Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (GAPDH).

Conclusion

This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of this compound on Src kinase and its downstream signaling pathway. The provided protocols and data presentation formats offer a framework for researchers to design, execute, and interpret experiments aimed at understanding the molecular pharmacology of this compound. The dose-dependent inhibition of Src phosphorylation and its downstream targets confirms the mechanism of action of this compound and underscores the utility of Western blotting as a critical tool in drug development and cancer research.

References

- 1. This compound for Actinic Keratosis: Insights into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Identification and Validation of Src and Phospho-Src Family Proteins in Circulating Mononuclear Cells as Novel Biomarkers for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Visualizing Tirbanibulin's Impact on Microtubules via Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing immunofluorescence staining to visualize the effects of Tirbanibulin on microtubule integrity in cultured cells. This compound is a novel microtubule inhibitor that disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis. This protocol is designed to enable researchers to effectively study its mechanism of action and cellular consequences.

Introduction

This compound is a first-in-class topical drug approved for the treatment of actinic keratosis.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[2][3] This disruption of the microtubule cytoskeleton leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in rapidly proliferating cells.[1][3][4] Additionally, this compound has been shown to indirectly disrupt Src kinase signaling.[3][5] Immunofluorescence microscopy is a powerful technique to directly observe the morphological changes in the microtubule network induced by this compound.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects through a dual mechanism primarily targeting microtubule dynamics. By binding to β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the microtubule network, which is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The disruption of the mitotic spindle during cell division results in a G2/M phase arrest, which in turn triggers the intrinsic and extrinsic pathways of apoptosis.

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Effects of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| Tubulin Polymerization | Purified tubulin | 1 µM & 10 µM | Dose-dependent inhibition, comparable to Nocodazole | [2] |

| Cell Cycle Arrest | HeLa cells | 50 nM | G2/M phase arrest | [6] |

| Apoptosis | PC3-LN4 cells | Not specified | Increased Annexin V staining, collapse of mitochondrial membrane potential | [2] |

| Growth Inhibition (GI50) | Primary human keratinocytes, Melanoma cell lines | ≤50 nM | Potent growth inhibition | [7] |

Table 2: Clinical Efficacy of this compound 1% Ointment for Actinic Keratosis

| Study | Number of Patients | Treatment Regimen | Complete Clearance Rate (Day 57) | Partial Clearance Rate (Day 57) | Reference |

| Phase III Trial 1 | 351 | Once daily for 5 days | 44% (vs. 5% vehicle) | Not specified | [2][8] |

| Phase III Trial 2 | 351 | Once daily for 5 days | 54% (vs. 13% vehicle) | Not specified | [2][8] |

| Real-World Study | 38 | Once daily for 5 days | 51% of lesions | 73% of lesions | [9][10] |

Experimental Protocol: Immunofluorescence Staining of Microtubules

This protocol outlines the steps for staining microtubules in cultured cells treated with this compound.

Caption: Experimental workflow for immunofluorescence.

Materials

-

Cell Line: A suitable cell line (e.g., HeLa, HaCaT, A431)

-

Culture Medium: Appropriate for the chosen cell line

-

This compound: Stock solution in DMSO

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium: Anti-fade mounting medium

-

Glass coverslips and microscope slides

-

Incubator (37°C, 5% CO2)

-

Fluorescence or Confocal Microscope

Procedure

-

Cell Seeding:

-

Seed cells onto glass coverslips in a petri dish or multi-well plate.

-

Allow cells to adhere and grow to 50-70% confluency in a 37°C, 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare dilutions of this compound in culture medium from the stock solution. A concentration range of 50 nM to 200 nM is a good starting point.[2][6]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-